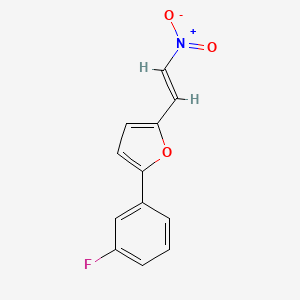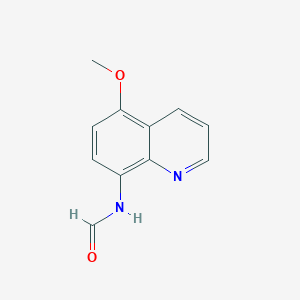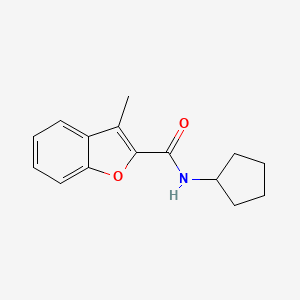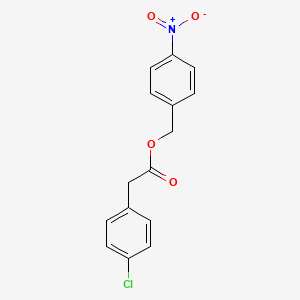![molecular formula C16H15NO B5737740 1-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone CAS No. 77820-60-1](/img/structure/B5737740.png)
1-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone, also known as ISO, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, inflammation, and oxidative stress. This compound has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of immune and inflammatory responses. It has also been found to modulate the activity of various enzymes involved in oxidative stress and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines in animal models of inflammation. This compound has also been shown to increase the activity of antioxidant enzymes and reduce oxidative stress in animal models of various diseases. In addition, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone is its broad range of potential applications in various fields of science. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant properties, making it a promising candidate for the development of new drugs and therapies. However, one limitation of this compound is its potential toxicity and side effects, which need to be further studied and evaluated.
Orientations Futures
There are many future directions for research related to 1-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone. Some potential areas of study include the development of new drugs and therapies based on this compound, the optimization of the synthesis method to achieve higher yields and purity, and the evaluation of the potential toxicity and side effects of this compound. In addition, further studies are needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways involved in cell proliferation, inflammation, and oxidative stress.
Méthodes De Synthèse
1-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone can be synthesized through a multistep process involving the reaction of 2-nitrobenzaldehyde and cyclohexanone followed by reduction, cyclization, and further reduction. The final product is obtained through purification and recrystallization. The synthesis of this compound has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
1-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone has been studied extensively for its potential applications in various fields of science. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been found to reduce inflammation and oxidative stress in animal models of various diseases.
Propriétés
IUPAC Name |
1-[4-(1,3-dihydroisoindol-2-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-12(18)13-6-8-16(9-7-13)17-10-14-4-2-3-5-15(14)11-17/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UODBUAYIIUXCEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356978 |
Source


|
| Record name | 1-[4-(1,3-Dihydro-2H-isoindol-2-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77820-60-1 |
Source


|
| Record name | 1-[4-(1,3-Dihydro-2H-isoindol-2-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5737668.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5737670.png)
![2-[(4-methylbenzyl)oxy]-5-nitrobenzaldehyde](/img/structure/B5737682.png)
![S-[2-(4-biphenylylamino)-2-oxoethyl] thiocarbamate](/img/structure/B5737690.png)
![methyl 2-{methyl[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5737700.png)
![2-benzyl-3-methyl-1-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5737707.png)


![N-{4-[acetyl(methyl)amino]phenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B5737738.png)
![N-benzyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5737758.png)

![1-[(2,3-dimethyl-4-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5737767.png)
![3-[(4-chlorophenyl)thio]-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B5737770.png)
